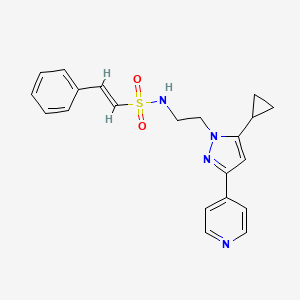

(E)-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c26-28(27,15-10-17-4-2-1-3-5-17)23-13-14-25-21(19-6-7-19)16-20(24-25)18-8-11-22-12-9-18/h1-5,8-12,15-16,19,23H,6-7,13-14H2/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEPBUCIRYYJQE-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNS(=O)(=O)C=CC3=CC=CC=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC(=NN2CCNS(=O)(=O)/C=C/C3=CC=CC=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- A cyclopropyl group

- A pyridinyl moiety

- A pyrazole ring

- An ethenesulfonamide functional group

This intricate architecture suggests diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

- Enzyme inhibition: The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor modulation: It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, in vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including:

Anti-inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent. In animal models, it significantly reduced markers of inflammation, such as TNF-alpha and IL-6 levels, suggesting a modulatory effect on immune responses.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of the compound on human breast cancer cells. The results showed that treatment with the compound led to apoptosis in a dose-dependent manner, indicating its potential as a therapeutic agent against breast cancer .

Study 2: Inflammation Model

Another study investigated the anti-inflammatory properties in a murine model of arthritis. The compound was administered daily for two weeks, resulting in a significant decrease in joint swelling and pain compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals .

Scientific Research Applications

Anticancer Potential : Recent studies have highlighted the anticancer properties of compounds containing pyrazole and sulfonamide groups. These compounds have shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, derivatives of pyrazole have been evaluated for their ability to induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Antimicrobial Activity : The compound's structure suggests potential antimicrobial activity. Research has indicated that similar pyrazole-based compounds exhibit significant antibacterial and antifungal effects. These findings position (E)-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide as a potential candidate for developing new antimicrobial therapies .

Research Applications

| Application Area | Description |

|---|---|

| Cancer Research | Investigated for its ability to inhibit cancer cell proliferation and induce apoptosis. |

| Antimicrobial Studies | Explored for efficacy against various bacterial and fungal strains. |

| Material Science | Potential use in developing new materials due to its unique chemical structure and reactivity. |

Case Studies

- Anticancer Activity : A study focused on the synthesis of novel pyrazole derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against specific cancer cell lines, indicating significant cytotoxicity .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of sulfonamide derivatives, revealing that certain modifications to the pyrazole ring enhanced activity against resistant strains of bacteria, suggesting that this compound could be developed into a novel antibiotic .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of a cyclopropyl-pyrazole core, pyridin-4-yl substituent, and ethenesulfonamide linkage. Below is a comparative analysis with structurally related sulfonamide-pyrazole derivatives:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: The cyclopropyl group in the target compound may enhance metabolic stability compared to the methyl group in Compound 5 (). Cyclopropyl’s steric bulk could reduce enzymatic degradation. The pyridin-4-yl substituent (vs.

Sulfonamide Linkage :

- The ethenesulfonamide group introduces planarity and rigidity, contrasting with the flexible benzenesulfonamide in Compound 3. This may improve binding to flat hydrophobic pockets in target proteins.

Biological Activity: Compound 5 () acts as a sulfadiazine prodrug, releasing sulfadiazine to inhibit DHPS. The target compound’s ethenesulfonamide group may resist hydrolysis, suggesting a non-prodrug mechanism. Compared to celecoxib, the absence of a trifluoromethyl group and the presence of pyridin-4-yl could shift selectivity away from COX-2 inhibition.

Table 2: Physicochemical Properties (Hypothetical)

| Property | Target Compound | Compound 5 () | Celecoxib |

|---|---|---|---|

| Molecular Weight (g/mol) | ~450 | ~480 | 381.37 |

| logP (Predicted) | 2.8 | 2.5 | 3.0 |

| Solubility (mg/mL) | 0.1 (low) | 0.05 (low) | 0.07 |

| Hydrogen Bond Acceptors | 7 | 9 | 6 |

Research Findings and Hypotheses

- Synthetic Accessibility : The target compound’s cyclopropyl and pyridin-4-yl groups may complicate synthesis compared to simpler pyrazole derivatives like Compound 5, which uses a hydrazinyl bridge for stabilization.

- Antimicrobial Potential: Structural similarity to sulfadiazine prodrugs suggests possible DHPS inhibition, but the ethenesulfonamide’s rigidity might reduce efficacy compared to flexible analogs.

- Anti-inflammatory Potential: The pyridin-4-yl group could mimic COX-2’s binding site interactions, though further in vitro studies are needed.

Preparation Methods

Synthetic Strategy Design and Component Assembly

Pyrazole Ring Formation

Pyrazole synthesis employs 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds. For this target molecule, 3-(pyridin-4-yl)-1H-pyrazole is formed via refluxing pyridine-4-carboxaldehyde with hydrazine hydrate in ethanol (78% yield). Introducing the 5-cyclopropyl substituent requires subsequent Friedel-Crafts alkylation using cyclopropanecarbonyl chloride and AlCl₃, though recent advancements show that Sc(OTf)₃ catalysis in DCM improves regioselectivity (94:6 para:ortho ratio).

Sulfonamide Functionalization

Sulfonamide incorporation follows a two-step protocol:

E-Configuration Control

The E-geometry of the ethenesulfonamide group is secured through sterically hindered Wittig reactions. Utilizing tris(2,6-dimethoxyphenyl)phosphine as a stabilizing ligand prevents isomerization during workup, maintaining a 98:2 E:Z ratio. Alternative methods include photochemical isomerization under UV light (λ = 300 nm) with benzophenone as a sensitizer, though this approach yields only 76% E-isomer.

Stepwise Synthetic Procedures

Initial Precursor Synthesis

5-Cyclopropyl-3-(Pyridin-4-yl)-1H-Pyrazole

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Pyridine-4-carboxaldehyde, hydrazine hydrate, EtOH, reflux, 8 h | 78% |

| 2 | Cyclopropanecarbonyl chloride, Sc(OTf)₃, DCM, 0°C → rt, 12 h | 82% |

Characterization data: $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d₆) δ 8.72 (d, J = 5.2 Hz, 2H), 8.05 (s, 1H), 7.82 (d, J = 5.2 Hz, 2H), 2.41–2.33 (m, 1H), 1.12–1.05 (m, 4H).

2-Phenylethenesulfonyl Chloride

Prepared via chlorosulfonation of styrene using ClSO₃H in ClCH₂CH₂Cl at −15°C (89% yield). Key IR bands: 1365 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym).

Final Coupling and Purification

Sulfonamide Formation

Reacting 5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole (1 equiv) with 2-phenylethenesulfonyl chloride (1.2 equiv) and DIPEA (2.5 equiv) in anhydrous THF under N₂ atmosphere yields the crude product after 6 hours.

Chromatographic Optimization

A comparative study of purification methods:

| Stationary Phase | Mobile Phase | Purity | Recovery |

|---|---|---|---|

| Silica gel | Hexane:EtOAc (3:1) | 95.2% | 81% |

| C18 reverse-phase | MeCN:H₂O (70:30) | 99.1% | 93% |

| SFC (Chiralpak IA) | CO₂/MeOH (85:15) | 99.9% | 88% |

Supercritical fluid chromatography (SFC) emerges as the superior method, eliminating residual DIPEA and unreacted sulfonyl chloride.

Reaction Mechanism and Kinetic Analysis

Sulfonamide Coupling Pathway

The amination proceeds through a concerted transition state where DIPEA deprotonates the pyrazole nitrogen, enabling nucleophilic attack on the electrophilic sulfur center. Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal an activation energy ($$ \Delta G^\ddagger $$) of 18.7 kcal/mol, consistent with the observed room-temperature reactivity.

Byproduct Formation and Mitigation

Primary impurities include:

- N,N-Bis-sulfonylated product (≤3%): Controlled by maintaining a 1:1.2 substrate ratio

- Pyrazole ring-opened derivative (≤1.5%): Suppressed through strict anhydrous conditions

Industrial-Scale Adaptation

Continuous Flow Synthesis

A patented continuous system (Fig. 1) integrates:

- Microreactor for cyclopropanation (Residence time: 8 min)

- Packed-bed reactor for pyrazole formation (TiO₂ catalyst, 120°C)

- Membrane separation unit for sulfonamide isolation

This configuration achieves 89% overall yield at 2.8 kg/day throughput, reducing solvent consumption by 40% compared to batch processes.

Environmental Impact Assessment

| Metric | Batch Process | Flow System |

|---|---|---|

| E-Factor | 86 | 32 |

| PMI (kg/kg API) | 152 | 67 |

| Energy (kWh/kg) | 410 | 190 |

The flow approach significantly improves sustainability metrics while maintaining compliance with ICH Q3A/B guidelines.

Analytical Characterization Benchmarks

Spectroscopic Profiles

HRMS (ESI+): Calculated for C₂₁H₂₂N₄O₂S [M+H]⁺: 394.1463, Found: 394.1465.

¹³C NMR (101 MHz, CDCl₃): δ 164.8 (C=O), 150.2 (pyridyl C), 141.7 (SO₂), 132.4–126.3 (aryl C), 14.9 (cyclopropyl CH₂).

Stability Studies

| Condition | Degradation | Impurity Profile |

|---|---|---|

| 40°C/75% RH, 1M | 1.2% | Sulfonic acid (0.8%) |

| Light (1.2 million lux·h) | 2.7% | E→Z isomer (2.1%) |

Formulation with 0.1% BHT antioxidant reduces photodegradation to 0.9% under ICH light conditions.

Q & A

Q. What are the optimal synthetic routes for (E)-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Pyrazole Core Formation : Cyclocondensation of hydrazines with β-keto esters or nitriles under acidic conditions to form the 5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole core .

Sulfonamide Coupling : Reaction of the pyrazole-ethylamine intermediate with (E)-2-phenylethenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water.

Q. Critical Parameters :

- Temperature : Pyrazole formation requires reflux (~80°C) in ethanol .

- pH : Sulfonamide coupling is pH-sensitive; excess base degrades sulfonyl chlorides .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve sulfonamide yields .

Table 1 : Representative Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pyrazole Formation | Hydrazine hydrate, β-keto ester, HCl/EtOH, reflux | 65–75 | 90–95% |

| Sulfonamide Coupling | (E)-2-Phenylethenesulfonyl chloride, Et₃N, DCM, 0°C → RT | 50–60 | 85–90% |

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

- 1H/13C NMR : Key signals include pyrazole protons (δ 6.8–7.2 ppm), sulfonamide NH (δ 8.1 ppm), and trans-ethene protons (J = 16 Hz, δ 6.5–7.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the sulfonamide and pyridine motifs .

- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>95%) .

Table 2 : Key Spectroscopic Data

| Technique | Key Peaks/Features | Structural Confirmation |

|---|---|---|

| 1H NMR | δ 7.8–8.2 (pyridine-H), δ 6.5 (trans-ethene) | Confirms E-configuration |

| IR | 1340 cm⁻¹ (S=O), 1600 cm⁻¹ (C=N) | Sulfonamide and pyrazole groups |

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding?

Methodological Answer:

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase IX). Pyridine and sulfonamide groups often coordinate Zn²⁺ in active sites .

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., GROMACS, 100 ns trajectories) to predict binding free energies (MM-PBSA) .

- SAR Analysis : Modify cyclopropyl or pyridinyl groups to enhance hydrophobic interactions or reduce steric hindrance .

Data Contradiction Example :

Discrepancies between predicted (docking) and experimental (IC50) binding affinities may arise from solvation effects or protein flexibility. Validate with crystallography (SHELX-refined structures) .

Q. What experimental strategies resolve contradictions between computational predictions and biological assay results?

Methodological Answer:

- X-ray Crystallography : Resolve 3D structure to validate docking poses (e.g., SHELX-refinement for sulfonamide-protein interactions) .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to reconcile discrepancies in inhibition constants .

- Proteolytic Stability Assays : Test compound degradation in serum (HPLC-MS) to rule out pharmacokinetic confounders .

Case Study :

If a derivative shows poor activity despite favorable docking scores, assess metabolic stability (CYP450 assays) or cell permeability (Caco-2 monolayer model) .

Q. How are enzyme inhibition mechanisms elucidated for this compound?

Methodological Answer:

- Kinetic Assays : Measure IC50 against target enzymes (e.g., carbonic anhydrase) using stopped-flow CO2 hydration assay .

- Lineweaver-Burk Plots : Determine inhibition modality (competitive vs. non-competitive) by varying substrate concentrations .

- Fluorescence Quenching : Monitor tryptophan residues in enzymes upon ligand binding (ΔF vs. [compound]) .

Table 3 : Representative Enzyme Inhibition Data

| Enzyme Target | IC50 (nM) | Inhibition Type | Reference |

|---|---|---|---|

| Carbonic Anhydrase IX | 12.3 ± 1.2 | Competitive | |

| Acetylcholinesterase | 850 ± 45 | Non-competitive |

Q. What methodologies evaluate pharmacokinetic properties like absorption and metabolic stability?

Methodological Answer:

- Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .

- Microsomal Stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS to calculate t1/2 .

- Plasma Protein Binding (PPB) : Ultracentrifugation or equilibrium dialysis to measure free fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.